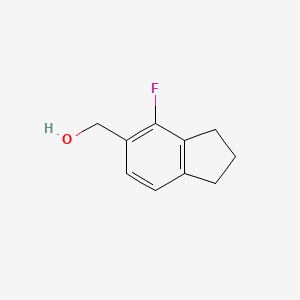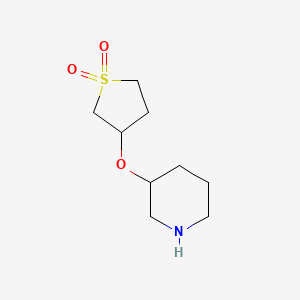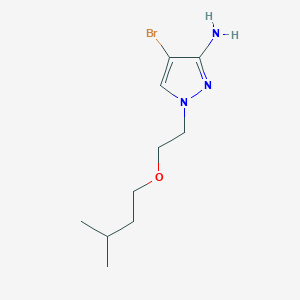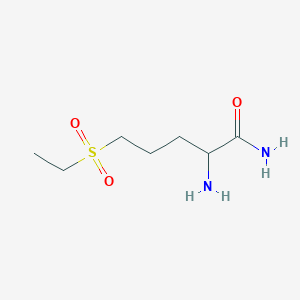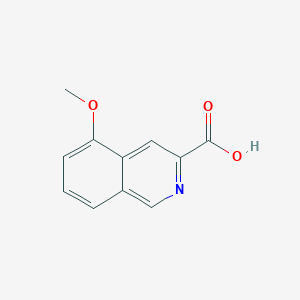![molecular formula C7H12F3NO4 B13630574 [(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol; trifluoroacetic acid](/img/structure/B13630574.png)
[(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol; trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol; trifluoroacetic acid is a compound that features a unique azetidine ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The azetidine ring is a four-membered nitrogen-containing ring, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol typically involves the formation of the azetidine ring followed by functionalization. One common method involves the cyclization of a suitable precursor under basic conditions to form the azetidine ring. The hydroxymethyl group can then be introduced through a subsequent reaction, such as a hydroxymethylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the azetidine ring and subsequent functionalization steps.
Análisis De Reacciones Químicas
Types of Reactions
[(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
[(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxymethyl group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- [(2R,4S)-4-(hydroxymethyl)azetidin-2-yl]methanol hydrochloride
- [(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol hydrochloride
Uniqueness
[(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol; trifluoroacetic acid is unique due to its specific stereochemistry and the presence of the trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C7H12F3NO4 |
|---|---|
Peso molecular |
231.17 g/mol |
Nombre IUPAC |
[(2R,4S)-4-(hydroxymethyl)azetidin-2-yl]methanol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H11NO2.C2HF3O2/c7-2-4-1-5(3-8)6-4;3-2(4,5)1(6)7/h4-8H,1-3H2;(H,6,7)/t4-,5+; |
Clave InChI |
SRJAMBMVJQWMLZ-JEVYUYNZSA-N |
SMILES isomérico |
C1[C@@H](N[C@@H]1CO)CO.C(=O)(C(F)(F)F)O |
SMILES canónico |
C1C(NC1CO)CO.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


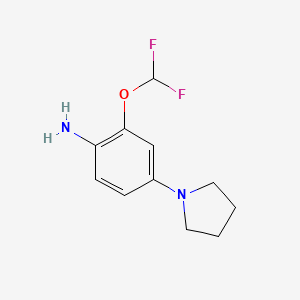
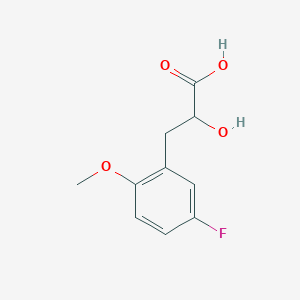
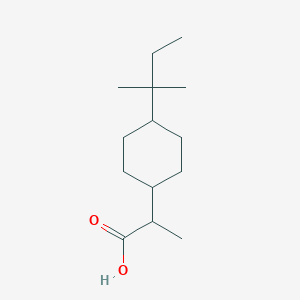
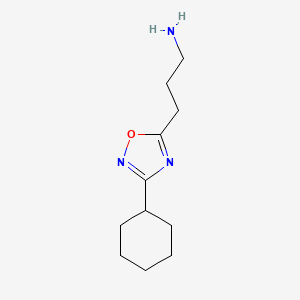
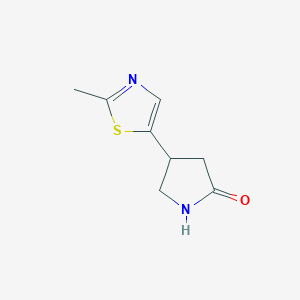
![3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one](/img/structure/B13630524.png)
![7-Chlorooxazolo[4,5-d]pyrimidine](/img/structure/B13630532.png)
